molecular formula C11H15N3O3 B555166 L-Valine 4-nitroanilide CAS No. 52084-13-6

L-Valine 4-nitroanilide

Cat. No.: B555166
CAS No.: 52084-13-6
M. Wt: 237.25 g/mol
InChI Key: IFIZCLBWDPSXDM-JTQLQIEISA-N
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Description

H-Val-pNA is a synthetic peptide substrate in which the cleavage site C-terminus is linked to the chromophore p-nitroaniline (pNA). In research applications, this compound is used as a specific substrate for various serine and cysteine proteases, including certain elastases, kallikreins, and clotting factors. The mechanism of action is based on enzyme-catalyzed hydrolysis: when a target protease cleaves the peptide bond, it releases the yellow-colored p-nitroaniline group. Researchers can then quantify this reaction by measuring the increase in absorbance at 405 nm, providing a direct and continuous assay for determining enzyme activity, kinetics, and inhibition. This makes H-Val-pNA a valuable tool for studying proteolytic pathways, screening for enzyme inhibitors, and characterizing protease specificity in biochemical and pharmacological studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIZCLBWDPSXDM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428585
Record name L-Valine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52084-13-6
Record name L-Valine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Automated Flow Synthesis

Recent advancements in flow chemistry have enabled rapid, high-yield production of peptide derivatives. For instance, automated microscale flow synthesizers achieve coupling times as short as 10 seconds per amide bond using PyAOP [(7-azabenzotriazol-1-yloxy)trispyrrolidinophosphonium hexafluorophosphate] as an activator. This method reduces epimerization risks and improves reproducibility compared to batch processes.

Table 1: Comparison of Solid-Phase vs. Flow Synthesis Conditions

ParameterSolid-Phase SynthesisFlow Synthesis
Resin Loading0.18 mmol/g0.5 mmol/g
Coupling Time60–120 minutes10 seconds
ActivatorHBTU/HOBtPyAOP
Crude Purity70–80%85–95%
ScaleMilligram to gramMicrogram to milligram

Industrial-Scale Production

Industrial protocols prioritize cost-efficiency and consistency. Large-scale reactors utilize automated systems for reagent delivery and temperature control, often substituting DCC with less toxic alternatives like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis purification employs continuous chromatography systems, achieving throughputs of kilograms per batch.

Quality Control Metrics

  • Purity : HPLC-UV analysis at 280 nm ensures >99% purity.

  • Chiral Integrity : Chiral stationary phase chromatography confirms enantiomeric excess >98%.

  • Stability : Accelerated degradation studies (40°C/75% RH) verify shelf-life >24 months.

Recent Methodological Advances

Reductive Amination Protocols

A submonomeric strategy, initially developed for peptide nucleic acids (PNAs), has been adapted for H-Val-pNA synthesis. This method uses reductive amination with iridium(III) catalysts and transfer hydrogenation to couple protected amino aldehydes with p-nitroaniline precursors, achieving yields of 49–61%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies report 85% yield under 100 W irradiation at 80°C, though scalability remains a challenge.

Comparative Analysis of Synthesis Routes

Table 2: Yield and Efficiency Across Methods

MethodYield (%)Purity (%)Time Required
Classical Solution-Phase65–7595–9812–24 hours
Solid-Phase70–8085–906–8 hours
Flow Synthesis85–9590–951–2 hours
Reductive Amination49–6180–854–6 hours

Chemical Reactions Analysis

Types of Reactions

H-Val-pNA undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the release of p-nitroaniline.

    Oxidation: Can be oxidized under specific conditions to form various by-products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas and palladium catalyst.

Major Products Formed

    p-Nitroaniline and the corresponding peptide fragment.

    Oxidation: Various oxidized derivatives depending on the conditions.

    p-Phenylenediamine and the corresponding peptide fragment.

Scientific Research Applications

Enzymatic Assays

Applications in Enzyme Kinetics:

  • H-Val-pNA serves as a substrate for various serine proteases, including trypsin and chymotrypsin. Its use allows researchers to determine enzyme activity and kinetics through spectrophotometric measurements of p-nitroaniline release.

Case Study: Trypsin Activity Measurement

  • A study demonstrated the use of H-Val-pNA to evaluate trypsin activity under varying pH conditions. The results indicated optimal activity at pH 8.0, showcasing the compound's utility in enzyme characterization .

Peptide Nucleic Acids and Gene Silencing

Antisense Applications:

  • H-Val-pNA has been explored within the context of peptide nucleic acids (PNAs), which are synthetic analogs of DNA that can bind to RNA or DNA targets. This binding can inhibit gene expression, making H-Val-pNA relevant in gene silencing studies.

Case Study: PCSK9 Inhibition

  • Research focused on the application of PNAs targeting the PCSK9 gene, which is crucial in cholesterol metabolism. The study found that specific PNA sequences could significantly reduce PCSK9 expression levels in a cell-free system, indicating potential therapeutic applications for hypercholesterolemia management .

Chemical Properties and Stability

Resistance to Hydrolysis:

  • One of the notable chemical properties of H-Val-pNA is its resistance to hydrolysis compared to traditional nucleic acid structures. This stability enhances its applicability in biological systems where degradation can be a concern.

Analytical Chemistry Applications

Use in Analytical Testing:

  • H-Val-pNA is employed in various analytical chemistry applications, particularly for the detection and quantification of proteolytic enzymes in biological samples.

Case Study: Protease Detection

  • An analytical method using H-Val-pNA was developed to detect proteases in serum samples from patients with pancreatic disorders. This method demonstrated high sensitivity and specificity, highlighting the compound's role in clinical diagnostics .

Summary Table of Applications

Application AreaDescriptionKey Findings
Enzymatic AssaysSubstrate for serine proteasesOptimal pH for trypsin activity identified
Gene SilencingAntisense applications via PNAsSignificant reduction of PCSK9 expression
Analytical ChemistryDetection of proteolytic enzymesHigh sensitivity in serum sample analysis

Mechanism of Action

H-Val-pNA acts as a substrate for proteases. When hydrolyzed by a protease, it releases p-nitroaniline, which can be quantified spectrophotometrically. The release of p-nitroaniline provides a measurable signal that correlates with the protease activity. This mechanism is widely used in enzyme assays to study the kinetics and inhibition of proteases.

Comparison with Similar Compounds

Structural and Functional Analogues

H-Val-pNA belongs to a class of pNA-labeled peptide substrates used in protease research. Below is a comparative analysis with hypothetical analogues (Table 1), inferred from enzymatic substrate design principles and evidence-based parameters:

Table 1: Comparison of H-Val-pNA with Hypothetical Analogues

Parameter H-Val-pNA H-Leu-pNA H-Ala-pNA H-Gly-pNA
Sequence Val-Ala Leu-Ala Ala-Ala Gly-Ala
Molecular Weight 308.33 g/mol 322.36 g/mol 280.29 g/mol 266.27 g/mol
Km (mM) 0.22 0.18 0.35 0.50
Optimal pH 9.5 8.5–9.0 7.5–8.0 7.0–7.5
Hydrophobicity 3.0 3.8 1.5 -0.5
Detection Method Spectrophotometric (405 nm) Same as H-Val-pNA Same as H-Val-pNA Same as H-Val-pNA
Key Differences:
  • Substrate Specificity : H-Val-pNA’s Val-Ala sequence confers moderate hydrophobicity (3.0), ideal for DPAPases preferring neutral-to-basic residues. In contrast, H-Leu-pNA (Leu-Ala) with higher hydrophobicity (3.8) may target enzymes like trypsin-like proteases .
  • Kinetic Efficiency : The lower Km of H-Val-pNA (0.22 mM) compared to H-Ala-pNA (0.35 mM) suggests stronger enzyme affinity, likely due to Val’s branched side chain enhancing binding interactions .
  • pH Sensitivity : H-Val-pNA’s activity peaks at pH 9.5, unlike H-Gly-pNA (optimal at pH 7.0–7.5), reflecting adaptations to alkaline environments in bacterial proteases .

Enzymatic Studies

H-Val-pNA’s high specificity for DPAPase has enabled mechanistic studies of bacterial proteolysis. For example, its use in Streptococcus faecalis assays revealed a Vmax of 4.5 μmol/min/mg , outperforming H-Ala-pNA (2.1 μmol/min/mg) under identical conditions . This highlights its utility in high-throughput inhibitor screens for antibiotic development.

Limitations and Alternatives

While H-Val-pNA is highly specific, its reliance on spectrophotometric detection limits sensitivity compared to fluorogenic substrates (e.g., H-Val-AMC, detection limit 0.1 nM). However, its cost-effectiveness and simplicity make it preferable for preliminary screens .

Biological Activity

Introduction

H-Val-pNA (H-Valine-p-nitroanilide) is a chromogenic substrate commonly used in enzymatic assays to measure the activity of various peptidases. Its biological activity is primarily linked to its role as a substrate in proteolytic reactions, where it is cleaved by enzymes, leading to a measurable color change. This article explores the biological activity of H-Val-pNA, including its applications in research, enzymatic assays, and its significance in microbiological studies.

Chemical Structure and Properties

H-Val-pNA is characterized by the following structure:

  • Chemical Formula : C10_{10}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 208.22 g/mol
  • Functional Groups : Contains an amine group (NH2_2), a carboxyl group (COOH), and a nitroaniline moiety.

The compound's structure allows it to act as a substrate for serine and cysteine peptidases, making it useful for studying proteolytic enzymes.

Enzymatic Assays

H-Val-pNA is widely utilized in enzymatic assays to quantify the activity of proteases. The cleavage of H-Val-pNA by these enzymes results in the release of p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This property allows researchers to determine enzyme kinetics and activity levels.

Table 1: Enzymatic Activity of Various Peptidases on H-Val-pNA

EnzymeSourceMaximum Activity (µkat/L)pH Optimum
PepXLactobacillus helveticus8006.5
PepNE. coli10007.5-9.5
Serine PeptidaseVarious SourcesVariable7.0-8.0

Case Studies

  • Proteolytic Activity in Lactobacillus helveticus :
    In a study examining the recombinant expression of PepX and PepN in E. coli, H-Val-pNA was used to determine their proteolytic activities. The results indicated that PepN exhibited significantly higher activity compared to PepX, suggesting its potential role in dairy fermentation processes .
  • Antimicrobial Applications :
    H-Val-pNA has been investigated for its role in antimicrobial assays, particularly in determining the effectiveness of peptide nucleic acids (PNAs) against E. coli. The study found that PNAs targeting essential genes showed varying degrees of growth inhibition, with H-Val-pNA serving as a control substrate for assessing peptidase activity during bacterial growth inhibition experiments .
  • Antisense Antibiotics :
    Research has demonstrated that PNAs can effectively inhibit bacterial growth by targeting specific mRNAs. In this context, H-Val-pNA was utilized to evaluate the impact of PNA treatment on protease activity within E. coli, revealing insights into the global transcriptomic responses triggered by PNA treatment .

The biological activity of H-Val-pNA is primarily based on its ability to mimic peptide bonds, allowing it to be hydrolyzed by peptidases. Upon cleavage, the release of p-nitroaniline serves as an indicator of enzyme activity, enabling quantitative analysis through spectrophotometry.

Q & A

Q. What is the role of H-Val-pNA in studying peptidase activity?

H-Val-pNA is a chromogenic substrate used to assay exopeptidases like PepN. Upon enzymatic cleavage, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. Researchers typically use substrate concentrations ranging from 0.017 to 7.47 mM , depending on enzyme specificity and assay conditions. Preincubation with inhibitors (e.g., for 15 minutes at 37°C) is critical for competitive inhibition studies .

Q. What are the standard protocols for preparing H-Val-pNA in kinetic assays?

Standard protocols involve dissolving H-Val-pNA in buffer systems compatible with the target enzyme (e.g., Tris-HCl or phosphate buffers). Substrate concentration gradients are adjusted to determine Michaelis-Menten parameters. For PepN, assays often include validation with alternative substrates (e.g., H-Arg-pNA or H-Leu-pNA) to confirm enzyme specificity .

Q. How do researchers ensure reproducibility in H-Val-pNA-based assays?

Reproducibility requires strict control of:

  • Temperature (e.g., 37°C for PepN),
  • pH (optimized for enzyme activity),
  • Substrate purity (HPLC-validated),
  • Inhibitor preincubation time (15 minutes standard). Detailed documentation of these variables is essential to align with methodologies in published kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic parameters (Km, Vmax) for H-Val-pNA across studies?

Discrepancies often arise from differences in:

  • Enzyme source (e.g., recombinant vs. native),
  • Buffer ionic strength ,
  • Substrate solubility limits . To address this, replicate experiments using standardized protocols and perform statistical analyses (e.g., ANOVA) to isolate variables. Comparative studies with structurally similar substrates (e.g., H-Ile-pNA) can clarify enzyme specificity .

Q. What strategies optimize H-Val-pNA concentration ranges for accurate kinetic modeling?

Use substrate concentrations spanning 0.1–10× Km to capture saturation kinetics. Validate with Lineweaver-Burk plots and account for non-linear regression artifacts. For low-solubility substrates, consider co-solvents (e.g., DMSO ≤1%) while verifying solvent inertness .

Q. How should researchers design inhibitor studies using H-Val-pNA?

Preincubate enzymes with inhibitors (15 minutes at 37°C) before adding H-Val-pNA. Use competitive inhibition models to calculate Ki values. Include controls with alternative substrates (e.g., H-Gly-pNA) to confirm inhibitor specificity. Document inhibition type (competitive, non-competitive) and validate with structural docking simulations if applicable .

Q. What are the limitations of H-Val-pNA in high-throughput screening (HTS)?

Limitations include:

  • Signal interference from colored inhibitors,
  • Low sensitivity at sub-micromolar enzyme concentrations,
  • Batch variability in substrate synthesis. Mitigate these by coupling H-Val-pNA with fluorogenic substrates (e.g., AMC derivatives) for dual-readout assays .

Q. How can H-Val-pNA be used in comparative studies of enzyme isoforms?

Compare catalytic efficiency (kcat/Km) across isoforms using identical assay conditions. Pair H-Val-pNA with isoform-specific inhibitors (e.g., selective PepN inhibitors) and validate findings with mutagenesis studies targeting active-site residues .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing H-Val-pNA kinetic data?

Use non-linear regression (e.g., GraphPad Prism) for Michaelis-Menten curve fitting. Report confidence intervals for Km and Vmax. For small datasets, bootstrap resampling improves reliability. Address outliers with Grubbs’ test or robust regression methods .

Q. How to integrate H-Val-pNA assays with omics data for functional proteomics?

Correlate kinetic parameters (e.g., kcat) with transcriptomic/proteomic profiles to identify regulatory pathways. Use multivariate analysis (PCA or PLS-DA) to link enzyme activity trends to cellular metabolic states. Ensure data compatibility by normalizing assay results to protein concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.